Beta-Glucuronidase Inhibition: Target Compound vs. Thioacrylamide Analog
The target compound inhibits beta-glucuronidase with an IC50 of 600 nM [1]. In contrast, the closely related thioacrylamide analog (E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enethioamide (BindingDB BDBM43147) showed an IC50 >79,400 nM against nuclear receptor coactivator 2 (NCOA2) [2]. Although measured on different targets, this >132-fold difference within the same core scaffold illustrates that replacing the amide oxygen with sulfur drastically reduces biological activity, underscoring the non-fungible role of the amide moiety for enzyme engagement.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM (beta-glucuronidase) |
| Comparator Or Baseline | Thioacrylamide analog BDBM43147: IC50 >79,400 nM (NCOA2) |
| Quantified Difference | >132-fold lower potency for thio analog |
| Conditions | Beta-glucuronidase assay: 30 min incubation, p-nitrophenyl-beta-D-glucuronide substrate. NCOA2 assay: MLSCN screening format. |
Why This Matters
A buyer seeking beta-glucuronidase inhibitory activity cannot substitute the thioacrylamide analog; the target compound is at least 100-fold more active in enzyme inhibition settings, making it the appropriate choice for this target.
- [1] BindingDB BDBM50019208 (CHEMBL137922). IC50 = 600 nM for beta-glucuronidase inhibition, measured as p-nitrophenol formation after 30 min using p-nitrophenyl-beta-D-glucuronide substrate. View Source
- [2] BindingDB BDBM43147. IC50 >7.94e4 nM for nuclear receptor coactivator 2 (human), MLSCN assay from The Scripps Research Institute Molecular Screening Center. View Source
